molecular formula C24H27NO5 B2599834 1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-81-6

1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2599834
CAS No.: 877810-81-6
M. Wt: 409.482
InChI Key: AYCMRCYYCHFORW-UHFFFAOYSA-N
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Description

1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic small molecule building block built upon the spiro[chroman-2,4'-piperidine]-4-one pharmacophore, a scaffold recognized for its significant potential in medicinal chemistry research . This tricyclic system features a chroman-4-one unit fused to a piperidine ring via a spirocyclic carbon center, a structure that confers interesting conformational features and allows for diverse binding interactions with biological targets . The 3,4-diethoxybenzoyl group at the piperidine nitrogen is a key functionalization that modulates the compound's properties and is typical of the structural variations explored to optimize biological activity and selectivity . The spiro[chroman-2,4'-piperidine]-4-one core is a privileged structure in drug discovery due to its broad and promising bioactivity profile. Research indicates that derivatives of this scaffold have been investigated as potent cytotoxic agents with apoptosis-inducing activity against various human cancer cell lines, including breast carcinoma (MCF-7), ovarian cancer (A2780), and colorectal adenocarcinoma (HT-29) . Beyond oncology, this chemical family has shown promise in other therapeutic areas, such as acting as growth hormone secretagogues, histamine-3 receptor antagonists, and acetyl-CoA carboxylase inhibitors . The ketonic functionality of the chromanone ring can engage in key hydrogen-bond interactions with protein targets, while the piperidine nitrogen provides a site for derivatization to fine-tune pharmacokinetic and pharmacodynamic properties . This compound is presented as a high-quality chemical tool for researchers exploring new lead compounds in organic synthesis and drug design. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1'-(3,4-diethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-3-28-21-10-9-17(15-22(21)29-4-2)23(27)25-13-11-24(12-14-25)16-19(26)18-7-5-6-8-20(18)30-24/h5-10,15H,3-4,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCMRCYYCHFORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman ring is then fused with a piperidine ring through a spirocyclization reaction, often involving a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially at the positions ortho to the diethoxy groups, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of advanced materials, including polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The diethoxybenzoyl group may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[chroman-2,4'-piperidin]-4-one core has been extensively modified to explore structure-activity relationships (SAR). Below is a comparative analysis of key derivatives:

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Key Modifications Biological Activity (IC₅₀ or Selectivity Index) References
1'-(Quinoline-4-carbonyl) derivatives (12a–12g) Quinoline-4-carbonyl group with methoxy, chloro, or methyl substituents Acylated at 1'-position; varied aryl groups ACC inhibition (obesity/diabetes targets); IC₅₀: 0.31–47.05 µM (cancer)
Compound 16 Sulfonyl spacer at 1'-position Enhanced polarity and hydrogen bonding Strongest anticancer activity (IC₅₀: 0.31–5.62 µM); apoptosis induction
Compound 15 Trimethoxyphenyl group Electron-rich aromatic substituent Weakest activity (IC₅₀: 18.77–47.05 µM)
Jaspine derivatives (e.g., Compound 40) Thiophen-2-yl and substituted amines Improved selectivity for melanoma cells IC₅₀ = 13.15 µM (B16F10); SI = 13.37
Hydrochloride salts (e.g., CAS 159635-39-9) Protonated piperidine nitrogen Increased solubility Used in preclinical formulations

Key Observations:

  • Electron-Donating Groups (e.g., Methoxy): Derivatives like 12a (1'-(2-(4-methoxyphenyl)quinoline-4-carbonyl)) exhibit moderate ACC inhibitory activity, likely due to enhanced π-π stacking with target enzymes .
  • Electron-Withdrawing Groups (e.g., Chloro): Chlorinated derivatives (12d, 12e) show improved cytotoxicity (IC₅₀: ~483 nM) compared to non-halogenated analogs, suggesting stronger interactions with hydrophobic enzyme pockets .
  • Spiro Core Modifications: Hydrochloride salts (e.g., CAS 159635-39-9) demonstrate higher aqueous solubility, critical for in vivo pharmacokinetics .

Mechanistic and Pharmacological Profiles

  • Anticancer Activity: Sulfonyl-containing derivatives (e.g., Compound 16) induce apoptosis by increasing sub-G1 and G2-M cell populations, indicating cell cycle arrest .
  • ACC Inhibition: Quinoline-4-carbonyl derivatives target acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, with IC₅₀ values <1 µM .
  • Selectivity: Jaspine derivatives exhibit higher selectivity for melanoma cells (SI >13), likely due to optimized steric and electronic properties .

Biological Activity

1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound that has garnered attention due to its potential biological activities. This compound features a unique spiro structure that is significant in medicinal chemistry, as it can interact with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19_{19}H25_{25}N_{O}_5
  • Molecular Weight : 347.41 g/mol
  • CAS Number : 136081-84-0

The spiro[chroman-2,4'-piperidin]-4-one moiety is known for its pharmacological relevance, serving as a scaffold in various drug discovery efforts.

Pharmacological Profile

Recent studies indicate that spiro[chroman-2,4'-piperidine] derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : These compounds have shown significant antioxidant properties, which are essential for combating oxidative stress in biological systems.
  • Anticancer Potential : Some derivatives have displayed cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.
  • Analgesic Effects : Certain spiro compounds have been reported to possess analgesic properties, making them candidates for pain management therapies.

The biological activity of 1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one may be attributed to its ability to modulate various signaling pathways. The specific interactions at the molecular level are still under investigation, but preliminary findings suggest that these compounds may influence:

  • Enzyme Inhibition : Some studies have indicated that spiro compounds can act as inhibitors of specific enzymes involved in disease processes.
  • Receptor Modulation : The ability to bind to various receptors may explain their diverse pharmacological effects.

Study on Anticancer Activity

A study published in Pharmaceutical Biology evaluated the anticancer effects of spiro[chroman-2,4'-piperidine] derivatives. The results demonstrated that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, with IC_{50} values in the micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

CompoundIC_{50} (µM)Mechanism
Compound A10Apoptosis induction
Compound B15Cell cycle arrest

Study on Antioxidant Activity

Another research highlighted the antioxidant properties of spiro compounds using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro.

CompoundDPPH Scavenging Activity (%)
Compound A85%
Compound B75%

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm substituent positions and spirocyclic integrity. For example, the diethoxybenzoyl group shows aromatic protons at δ 6.8–7.2 ppm and ethoxy signals at δ 1.3–1.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 438.2142) .

Advanced Tip : Combine LC-MS with diode array detection to track degradation products during stability studies .

What in vitro assays are suitable for evaluating its anticancer potential?

Basic Research Question

  • MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) with 72-hour exposure. IC₅₀ values <10 μM suggest promising activity .
  • Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify early/late apoptotic cells. For example, compound analogs induced >3-fold apoptosis in MCF-7 cells at 10 μM .

Advanced Research Question

  • Cell Cycle Analysis : Treat cells for 24 hours, fix with ethanol, and stain with propidium iodide. Sub-G1 population increases (e.g., from 0.3% to 1.5%) indicate apoptosis, while G2/M phase arrest suggests tubulin targeting .

How do structural modifications influence its biological activity?

Advanced Research Question

  • Substituent Effects :
    • Sulfonyl vs. Carbonyl Linkers : Sulfonyl derivatives (e.g., compound 16) show stronger cytotoxicity (IC₅₀ = 0.31–5.62 μM) than carbonyl analogs (IC₅₀ = 18–47 μM) due to enhanced electrophilicity .
    • Halogen Substitution : Dichlorobenzoyl groups improve lipophilicity and acetyl-CoA carboxylase inhibition (IC₅₀ <100 nM) compared to methoxy derivatives .
  • Stereochemistry : Spiro configurations influence receptor binding; enantiomeric purity should be verified via chiral HPLC .

What computational methods aid in understanding its mechanism?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin or acetyl-CoA carboxylase. For example, sulfonyl derivatives show strong binding to β-tubulin’s colchicine site .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide optimization .

Validation : Cross-reference docking results with mutagenesis studies (e.g., Ala-scanning of target proteins) .

How to address contradictions in cytotoxicity data across studies?

Advanced Research Question

  • Cell Line Variability : Test across multiple lines (e.g., A2780 ovarian vs. HT-29 colorectal) due to differential expression of drug transporters (e.g., P-gp) .
  • Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time to minimize variability .
  • Metabolic Stability : Check cytochrome P450 interactions using liver microsomes; poor stability may explain discrepancies between in vitro and in vivo data .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Yield Optimization : Use flow chemistry for spirocyclization to improve heat transfer and reduce side products .
  • Cost : Source cost-effective catalysts (e.g., HATU for coupling) and consider one-pot strategies to reduce steps .

How to design experiments to study its apoptosis-inducing mechanisms?

Advanced Research Question

  • Caspase Activation : Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) after 24-hour treatment .
  • Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis .
  • Western Blotting : Analyze pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (e.g., Bcl-2) .

Controls : Include staurosporine as a positive control for apoptosis .

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